4-Chlorodibenzofuran

Catalog No.
S570080
CAS No.
74992-96-4
M.F
C12H7ClO
M. Wt
202.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorodibenzofuran

CAS Number

74992-96-4

Product Name

4-Chlorodibenzofuran

IUPAC Name

4-chlorodibenzofuran

Molecular Formula

C12H7ClO

Molecular Weight

202.63 g/mol

InChI

InChI=1S/C12H7ClO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H

InChI Key

RHRYBWFAHXCUCR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)Cl

Synonyms

4-chlorodibenzofuran

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)Cl

Environmental Toxicology

Specific Scientific Field: Environmental toxicology investigates the impact of chemical pollutants on ecosystems, organisms, and human health.

Experimental Procedures: Researchers study the toxic effects of 4-CDF by exposing organisms (such as fish, mammals, or plants) to varying concentrations of the compound. Key steps include:

    Exposure Setup: Organisms are exposed to 4-CDF through water, soil, or air.

    Dose-Response Assessment: Researchers determine the concentration-response relationship by measuring endpoints like mortality, growth inhibition, or reproductive effects.

    Analytical Techniques: Gas chromatography-mass spectrometry (GC-MS) is commonly used to quantify 4-CDF levels in environmental samples.

Results and Outcomes: Studies reveal that 4-CDF is toxic to aquatic organisms, affecting their growth, reproduction, and immune systems. Quantitative data show dose-dependent effects, with higher concentrations leading to more severe impacts .

Aryl Hydrocarbon Receptor (AhR) Research

Specific Scientific Field: AhR research focuses on understanding the role of the aryl hydrocarbon receptor in cellular responses to environmental pollutants.

Summary: AhR is a ligand-activated transcriptional activator. 4-CDF binds to the XRE promoter region of genes it activates . Investigating this interaction sheds light on AhR-mediated toxicity pathways.

Experimental Procedures:

    Cell Culture Studies: Researchers expose cells to 4-CDF and analyze gene expression changes.

    AhR Activation Assays: Luciferase reporter assays assess AhR activation by 4-CDF.

    Animal Models: In vivo studies use knockout mice lacking AhR to explore its role in 4-CDF toxicity.

Results and Outcomes: Activation of AhR by 4-CDF leads to altered gene expression, affecting detoxification enzymes and immune responses. Quantitative measurements reveal dose-dependent AhR activation .

4-Chlorodibenzofuran is a chlorinated derivative of dibenzofuran, characterized by the presence of a chlorine atom attached to one of its aromatic rings. Its chemical formula is C12H7ClOC_{12}H_7ClO, and it belongs to the broader class of chlorinated dibenzofurans, which are known to contain one to eight chlorine atoms on the dibenzofuran structure. Chlorinated dibenzofurans are typically solid crystalline substances that can adsorb to particulate materials and are primarily produced as by-products in various industrial processes, particularly those involving combustion or chemical manufacturing .

There is no current research available on the specific mechanism of action of 4-ClDBF in biological systems. However, other chlorinated dibenzofurans are known to exhibit similar toxic effects, including acting as endocrine disruptors and interfering with cellular processes [].

4-ClDBF is likely to share similar hazardous properties with other chlorinated dibenzofurans. These chemicals are known to be:

  • Toxic: Studies on other CDFs have shown they can cause various health problems, including chloracne, liver damage, and cancer [].
  • Persistent: They can remain in the environment for extended periods [].
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  • Chemical Modification: Various chemical modifications of dibenzofuran can introduce chlorine atoms at specific positions on the aromatic rings.
  • Research indicates that 4-Chlorodibenzofuran possesses mutagenic properties, similar to other compounds in the chlorinated dibenzofuran family. Its biological activity is often assessed through its interaction with the aryl hydrocarbon receptor, which mediates toxic responses in organisms exposed to dioxin-like compounds. Studies have shown that exposure to chlorinated dibenzofurans can lead to various toxicological effects, including endocrine disruption and carcinogenicity .

    The synthesis of 4-Chlorodibenzofuran can be achieved through several methods:

    • Sandmeyer Reaction: This method involves the conversion of 4-amino-dibenzofuran into 4-Chlorodibenzofuran using copper(I) chloride in a suitable solvent.
    • Thermal Decomposition: Pyrolysis of precursors such as 2-phenylphenol or dichloro-phenol derivatives can yield chlorinated dibenzofurans, including 4-Chlorodibenzofuran

      Currently, there are no significant industrial applications for 4-Chlorodibenzofuran due to its classification as a hazardous substance with potential health risks. Its primary relevance lies within research contexts, particularly in studies focused on environmental toxicology and the assessment of persistent organic pollutants .

    Interaction studies concerning 4-Chlorodibenzofuran have primarily focused on its binding affinity to the aryl hydrocarbon receptor. These studies reveal that it can induce similar toxic effects as other dioxin-like compounds by modulating gene expression related to xenobiotic metabolism and stress response pathways . Furthermore, research indicates that its metabolites may exhibit different biological activities compared to the parent compound, necessitating further investigation into their ecological and health impacts.

    Several compounds share structural similarities with 4-Chlorodibenzofuran. Below is a comparison highlighting their unique features:

    Compound NameChlorine AtomsToxicity LevelUnique Features
    2,3,7,8-Tetrachlorodibenzofuran4HighKnown for its potent dioxin-like toxicity
    1,2,3,4-Tetrachlorodibenzofuran4ModerateFound in industrial effluents
    Octachlorodibenzofuran8Very HighHighly persistent and bioaccumulative
    Pentachlorodibenzofuran5ModerateCommonly studied for its environmental impact
    Heptachlorodibenzofuran7HighAssociated with neurotoxic effects

    While all these compounds belong to the chlorinated dibenzofurans family and share similar structural characteristics, their toxicity levels and environmental persistence vary significantly. This variability underscores the need for careful assessment of each compound's ecological impact.

    XLogP3

    4.7

    UNII

    ROT1BKB4L4

    Other CAS

    74992-96-4

    Wikipedia

    4-chlorodibenzofuran

    Dates

    Modify: 2023-08-15

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